molecular formula C8H9Cl2NO B110789 (R)-(-)-2-Phenylglycine chloride hydrochloride CAS No. 39878-87-0

(R)-(-)-2-Phenylglycine chloride hydrochloride

Cat. No.: B110789
CAS No.: 39878-87-0
M. Wt: 206.07 g/mol
InChI Key: GVVFCAFBYHYGEE-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(-)-2-Phenylglycine chloride hydrochloride is a chiral amino acid derivative. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its role in asymmetric synthesis, where it serves as a building block for the production of enantiomerically pure compounds.

Scientific Research Applications

®-(-)-2-Phenylglycine chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific use of “®-(-)-2-Phenylglycine chloride hydrochloride”. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards of “®-(-)-2-Phenylglycine chloride hydrochloride” would depend on its specific properties. In general, handling guidelines for similar compounds recommend avoiding contact with skin and eyes, and not breathing in any dust .

Future Directions

The future directions for research on “®-(-)-2-Phenylglycine chloride hydrochloride” would depend on its potential applications. For example, if it has pharmaceutical applications, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-Phenylglycine chloride hydrochloride typically involves the resolution of racemic 2-phenylglycine. One common method is the use of chiral resolving agents to separate the enantiomers. Another approach is asymmetric synthesis, where chiral catalysts or auxiliaries are employed to produce the desired enantiomer directly.

Industrial Production Methods

In industrial settings, the production of ®-(-)-2-Phenylglycine chloride hydrochloride often involves large-scale resolution processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as crystallization and chromatography to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-Phenylglycine chloride hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various derivatives of 2-phenylglycine, such as amines, alcohols, and substituted phenylglycines.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-Phenylglycine chloride hydrochloride: The enantiomer of ®-(-)-2-Phenylglycine chloride hydrochloride, with similar chemical properties but different biological activities.

    2-Phenylglycine: The racemic mixture of the compound, used in various synthetic applications.

    Phenylalanine: An amino acid with a similar structure but different functional groups and applications.

Uniqueness

®-(-)-2-Phenylglycine chloride hydrochloride is unique due to its chiral nature and its specific applications in asymmetric synthesis. Its ability to produce enantiomerically pure compounds makes it a valuable tool in the development of pharmaceuticals and fine chemicals.

Properties

IUPAC Name

(2R)-2-amino-2-phenylacetyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-5,7H,10H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVFCAFBYHYGEE-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892163
Record name Phenylglycine acid chloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; Readily hydrolyzes in water to D-phenylglycine; [IUCLID] Light brown powder; [Sigma-Aldrich MSDS]
Record name Phenylglycine acid chloride hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19070
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

39878-87-0
Record name Benzeneacetyl chloride, α-amino-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39878-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylglycine acid chloride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetyl chloride, .alpha.-amino-, hydrochloride (1:1), (.alpha.R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylglycine acid chloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-α-(chloroformyl)benzylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-2-PHENYLACETYL CHLORIDE HYDROCHLORIDE, D-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07V2DD878H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.